molecular formula C15H16O4 B14518170 3-(1-Ethoxyethylidene)-5-(4-methoxyphenyl)furan-2(3H)-one CAS No. 62596-51-4

3-(1-Ethoxyethylidene)-5-(4-methoxyphenyl)furan-2(3H)-one

Cat. No.: B14518170
CAS No.: 62596-51-4
M. Wt: 260.28 g/mol
InChI Key: SEEUXMPVXHDPMA-UHFFFAOYSA-N
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Description

3-(1-Ethoxyethylidene)-5-(4-methoxyphenyl)furan-2(3H)-one is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethoxyethylidene)-5-(4-methoxyphenyl)furan-2(3H)-one typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethoxyethylidene)-5-(4-methoxyphenyl)furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the furanone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(1-Ethoxyethylidene)-5-(4-methoxyphenyl)furan-2(3H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Ethoxyethylidene)-5-(4-methoxyphenyl)furan-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Ethoxyethylidene)-5-phenylfuran-2(3H)-one
  • 3-(1-Ethoxyethylidene)-5-(4-hydroxyphenyl)furan-2(3H)-one
  • 3-(1-Ethoxyethylidene)-5-(4-chlorophenyl)furan-2(3H)-one

Uniqueness

3-(1-Ethoxyethylidene)-5-(4-methoxyphenyl)furan-2(3H)-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical or agrochemical agent.

Properties

CAS No.

62596-51-4

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

3-(1-ethoxyethylidene)-5-(4-methoxyphenyl)furan-2-one

InChI

InChI=1S/C15H16O4/c1-4-18-10(2)13-9-14(19-15(13)16)11-5-7-12(17-3)8-6-11/h5-9H,4H2,1-3H3

InChI Key

SEEUXMPVXHDPMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C1C=C(OC1=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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